molecular formula C10H11ClN2 B1381621 3-(1-Aminocyclopropyl)benzonitrile hydrochloride CAS No. 1803600-44-3

3-(1-Aminocyclopropyl)benzonitrile hydrochloride

Cat. No.: B1381621
CAS No.: 1803600-44-3
M. Wt: 194.66 g/mol
InChI Key: NQSUPNUNAJCIJF-UHFFFAOYSA-N
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Description

3-(1-Aminocyclopropyl)benzonitrile hydrochloride is a chemical compound with the molecular formula C10H11ClN2. It is commonly used as a research tool in neuroscience due to its ability to selectively block GABAA receptors, which are responsible for inhibitory neurotransmission in the brain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Aminocyclopropyl)benzonitrile hydrochloride typically involves the cyclopropanation of a suitable precursor followed by nitrile formation and subsequent amination. The reaction conditions often require the use of strong bases and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-(1-Aminocyclopropyl)benzonitrile hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amines or hydrocarbons.

    Substitution: It can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines and alcohols are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted benzonitriles, amines, and cyclopropyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(1-Aminocyclopropyl)benzonitrile hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: This compound is employed in studies involving GABAA receptors to understand inhibitory neurotransmission.

    Medicine: It is investigated for its potential therapeutic effects in neurological disorders.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1-Aminocyclopropyl)benzonitrile hydrochloride involves its interaction with GABAA receptors. By selectively blocking these receptors, it inhibits the action of gamma-aminobutyric acid (GABA), leading to altered neurotransmission in the brain. This blockade can help researchers understand the role of GABA in various neurological processes and disorders.

Comparison with Similar Compounds

Similar Compounds

    Bicuculline: Another GABAA receptor antagonist, but with a different chemical structure.

    Picrotoxin: A non-competitive antagonist of GABAA receptors.

    Gabazine: Similar to 3-(1-Aminocyclopropyl)benzonitrile hydrochloride in its selective inhibition of GABAA receptors.

Uniqueness

This compound is unique due to its specific cyclopropyl group, which imparts distinct chemical properties and biological activity compared to other GABAA receptor antagonists. This uniqueness makes it a valuable tool in neuroscience research.

Properties

IUPAC Name

3-(1-aminocyclopropyl)benzonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2.ClH/c11-7-8-2-1-3-9(6-8)10(12)4-5-10;/h1-3,6H,4-5,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQSUPNUNAJCIJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=CC(=C2)C#N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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